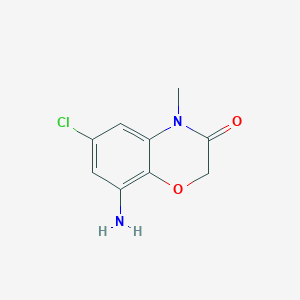

8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” belongs to the class of benzoxazinones . Benzoxazinones are heterocyclic compounds that are used as building blocks in various natural and synthetic organic compounds . They have been reported as intermediates during the biogenesis of cyclic hydroxamic acids in maize .

Synthesis Analysis

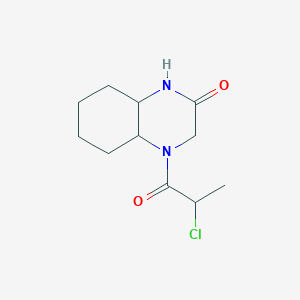

While specific synthesis methods for “8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” are not available, benzoxazinones can be synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .Molecular Structure Analysis

The molecular structure of benzoxazinones includes a benzene ring fused with an oxazine ring . The specific substitutions at the 8, 6, and 4 positions with an amino group, a chlorine atom, and a methyl group respectively, would alter the properties of the basic benzoxazinone structure.Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

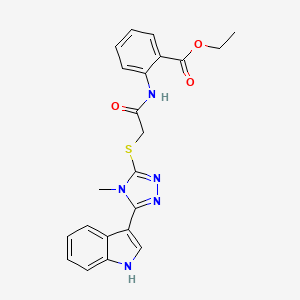

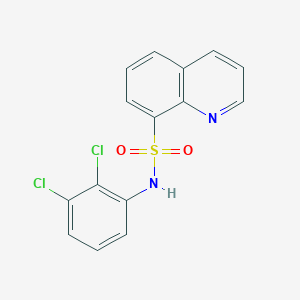

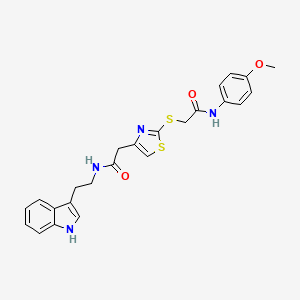

Research has demonstrated the synthesis of novel derivatives related to 8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and their subsequent evaluation for antimicrobial activities. A study by Bektaş et al. (2007) focused on creating new 1,2,4-triazole derivatives, showcasing a methodology that could potentially apply to 8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one for developing antimicrobial agents with moderate to good efficacy against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Neuroprotective Antioxidants

Largeron et al. (1999) synthesized a series of 8-amino-1,4-benzoxazine derivatives, examining their potential to mitigate oxidative stress-induced neuronal degeneration. The study highlighted the importance of substituent effects on the 1,4-benzoxazine ring for enhancing neuroprotective activity without intrinsic cytotoxicity, suggesting a promising avenue for the development of neuroprotective agents (Largeron, Lockhart, Pfeiffer, & Fleury, 1999).

Anticancer Agents

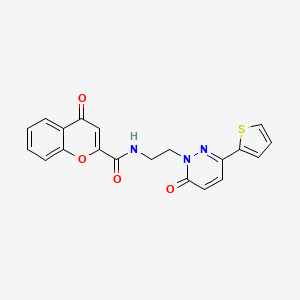

Research into the development of anticancer agents has also seen the utilization of 1,4-benzoxazine derivatives. Garg et al. (2013) synthesized 6 and/or 8-substituted derivatives of 1,3-benzoxazines with a flavone moiety, evaluating their cytotoxic effects against human breast cancer (MCF-7) cell lines. Certain derivatives demonstrated potent anticancer activity, which highlights the potential of structurally related compounds like 8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one for anticancer drug development (Garg, Kumar, Chaudhary, Agrawal, Tomar, & Sreenivasan, 2013).

Sigma-1 Receptor Antagonists

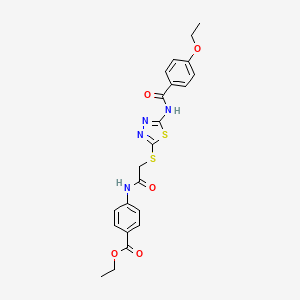

Youssef et al. (2020) explored the design and synthesis of N-alkyl-2-(substitutedbenzamido) benzamides and related compounds by reacting amines or amino acid esters with benzoxazine derivatives. These compounds were evaluated as potential sigma-1 receptor agonists for their anticancer activity, demonstrating the versatility of benzoxazine derivatives in developing targeted therapies (Youssef, El-Moneim, Fathalla, & Nafie, 2020).

Propiedades

IUPAC Name |

8-amino-6-chloro-4-methyl-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c1-12-7-3-5(10)2-6(11)9(7)14-4-8(12)13/h2-3H,4,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFJTDPVLHZADD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

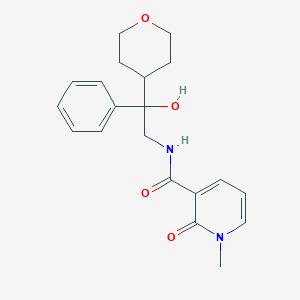

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2726158.png)

![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid](/img/structure/B2726167.png)

![methyl 4-((1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2726174.png)

![9-Thia-2-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B2726175.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butyl-N-methylacetamide](/img/structure/B2726178.png)

![5-(cyclopentylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2726180.png)